molecular formula C23H20N2O3S2 B3952422 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide

Cat. No.: B3952422
M. Wt: 436.6 g/mol
InChI Key: LKOPWBWKERQGNV-UHFFFAOYSA-N
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Description

“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide” is a compound that features a sulfonyl functional group . It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives which were designed, synthesized, and evaluated for their anti-tubercular activity .

Mechanism of Action

Cambridge id 6589437

Cambridge id 6589437 is also known as Acetaminophen .

Target of action: The primary targets of Acetaminophen are cyclooxygenase (COX-1 and COX-2) enzymes .

Mode of action: Acetaminophen inhibits these enzymes, resulting in the inhibition of prostaglandin synthesis .

Biochemical pathways: The affected pathway is the prostaglandin synthesis pathway. Prostaglandins play key roles in inflammation and pain signaling .

Pharmacokinetics:

Result of action: It works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .

Action environment:

Oprea1_456734

Oprea1_456734 is also known as Cenegermin .

Target of action: The primary target of Cenegermin is the nerve growth factor (NGF) receptors in the anterior segment of the eye .

Mode of action: Cenegermin binds to these receptors, promoting corneal innervation and integrity .

Biochemical pathways: The affected pathway is the NGF signaling pathway, which is crucial for the differentiation and maintenance of neurons .

Pharmacokinetics:

Result of action: Cenegermin supports corneal integrity through corneal innervation, tear secretion, and epithelial cell growth .

Action environment:

AB00111242-01

The mechanism of action for AB00111242-01 is currently undisclosed .

Z28180201

Z28180201 is also known as Solifenacin .

Target of action: The primary target of Solifenacin is the M3 receptor subtype .

Mode of action: Solifenacin is a competitive cholinergic receptor antagonist, selective for the M3 receptor subtype .

Biochemical pathways: The affected pathway is the cholinergic signaling pathway, which plays a key role in muscle contraction .

Pharmacokinetics:

Result of action: By blocking the M3 receptors, Solifenacin inhibits bladder contractions, helping to control the symptoms of overactive bladder .

Action environment:

Oprea1_740623

Oprea1_740623 is also known as Palazestrant .

Target of action: The primary targets of Palazestrant are the estrogen receptors (ER), both wild-type (ESR1-wt) and mutant (ESR1-mut) forms .

Mode of action: Palazestrant is a complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity .

Biochemical pathways: The affected pathway is the ER signaling pathway, which plays a key role in the growth and development of certain types of cancer .

Pharmacokinetics:

Result of action: By blocking ER-driven transcriptional activity, Palazestrant inhibits the growth of ER-positive cancer cells .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-30(27,28)18-12-13-20-21(14-18)29-23(24-20)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOPWBWKERQGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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